3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1353500-72-7
VCID: VC2677631
InChI: InChI=1S/C12H13NO2/c1-14-11-4-2-3-10(7-11)12(8-13)5-6-15-9-12/h2-4,7H,5-6,9H2,1H3
SMILES: COC1=CC=CC(=C1)C2(CCOC2)C#N
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile

CAS No.: 1353500-72-7

Cat. No.: VC2677631

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile - 1353500-72-7

Specification

CAS No. 1353500-72-7
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 3-(3-methoxyphenyl)oxolane-3-carbonitrile
Standard InChI InChI=1S/C12H13NO2/c1-14-11-4-2-3-10(7-11)12(8-13)5-6-15-9-12/h2-4,7H,5-6,9H2,1H3
Standard InChI Key GZRCILLTHIESEI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2(CCOC2)C#N
Canonical SMILES COC1=CC=CC(=C1)C2(CCOC2)C#N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile is identified by the CAS Registry Number 1353500-72-7. The structural composition includes a central tetrahydrofuran ring with a 3-methoxyphenyl group and a carbonitrile group both attached at the 3-position of the tetrahydrofuran scaffold. The compound exhibits a stereogenic center at this substituted carbon, potentially leading to stereoisomeric forms depending on the synthetic approach.

The molecular structure can be compared to related compounds like (S)-Tetrahydrofuran-3-carbonitrile (CAS: 1363378-18-0), which lacks the methoxyphenyl substituent but maintains the carbonitrile group attachment to the tetrahydrofuran ring .

Physical and Chemical Properties

Based on analysis of structurally similar compounds and tetrahydrofuran derivatives, the following physical and chemical properties can be extrapolated for 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile:

Table 1: Predicted Physical and Chemical Properties

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureBased on similar tetrahydrofuran derivatives
SolubilityModerate in organic solvents (THF, chlorobenzene, dichlorobenzene)Based on solvent compatibility of similar compounds
Hydrogen Bond Acceptors3 (oxygen in tetrahydrofuran, oxygen in methoxy group, nitrogen in nitrile)Based on molecular structure
Hydrogen Bond Donors0Based on molecular structure
LogPApproximately 1.5-2.0Estimated from related compounds like (S)-Tetrahydrofuran-3-carbonitrile (XLogP3-AA: -0.1)
StabilityStable under standard conditionsBased on tetrahydrofuran ring stability patterns

Stereochemistry and Isomerism

The carbon at position 3 of the tetrahydrofuran ring bearing both the methoxyphenyl and carbonitrile substituents represents a stereogenic center, potentially yielding both (R) and (S) enantiomers. This stereochemical consideration is significant for biological applications, as enantiomers often exhibit different biological activities. By comparison, (S)-Tetrahydrofuran-3-carbonitrile specifically describes the S-configuration at this position .

Synthesis Methods

General Synthetic Approaches

Functional GroupSynthetic MethodReaction ConditionsConsiderations
Methoxyphenyl GroupGrignard or organolithium additionLow temperature (-78°C to 0°C), anhydrous conditionsRequires protection of the nitrile if present
Methoxyphenyl GroupFriedel-Crafts type reactionsLewis acid catalysts, moderate temperaturesRegioselectivity challenges may arise
Carbonitrile GroupNucleophilic substitution with cyanideKCN or NaCN, polar aprotic solvents (DMF)Safety considerations with cyanide reagents
Carbonitrile GroupDehydration of amidesPOCl₃, P₂O₅, or other dehydrating agentsMilder alternative to direct cyanation

Industrial Production Considerations

For large-scale production, several factors need consideration:

  • Solvent selection - Tetrahydrofuran (THF) distilled from sodium has been described as suitable for related synthetic processes

  • Reaction monitoring - TLC (thin-layer chromatography) is commonly used to monitor reaction progress in similar syntheses

  • Purification methods - Recrystallization and column chromatography are documented purification methods for related carbonitrile compounds

  • Yield optimization - Catalyst selection and reaction condition optimization to maximize product yield and minimize side products

Structural ComponentPotential Contribution to Biological ActivityReference Compounds
Tetrahydrofuran RingEnhanced membrane permeability; conformational constraint; hydrogen bond acceptorTetrahydrofuran-3-carbonitrile derivatives
3-Methoxyphenyl GroupLipophilicity; π-stacking interactions; hydrogen bond acceptor via methoxy oxygen(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine
Carbonitrile GroupHydrogen bond acceptor; bioisostere of carboxylic acids; metabolic stabilityIndole-3-carbonitriles as enzyme inhibitors

Analytical Characterization

Spectroscopic Identification

The spectroscopic profile of 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile would likely include these characteristic features:

  • ¹H NMR: Signals for the tetrahydrofuran ring protons (typically 3.7-4.2 ppm), aromatic protons of the methoxyphenyl group (6.8-7.3 ppm), and the methoxy group (approximately 3.8 ppm)

  • ¹³C NMR: Characteristic signals for the carbonitrile carbon (approximately 120 ppm), tetrahydrofuran carbons (60-80 ppm), aromatic carbons (110-160 ppm), and methoxy carbon (approximately 55 ppm)

  • IR Spectroscopy: Strong absorption band for the C≡N stretch (approximately 2200-2250 cm⁻¹), bands for C-O stretching (1050-1150 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹)

Chromatographic Analysis

Purification and analysis of 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile would typically employ chromatographic techniques:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures)

  • High-performance liquid chromatography (HPLC) for analytical and preparative purposes

  • Gas chromatography for purity determination and quality control in production settings

Comparison with Related Compounds

Structural Analogs

Table 4: Comparison with Structurally Related Compounds

CompoundStructural RelationshipKey DifferencesReference
(S)-Tetrahydrofuran-3-carbonitrileCore structure analogLacks methoxyphenyl group; specific S-configuration
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamineContains 3-methoxyphenyl groupDifferent core structure; amine vs. nitrile functionality
Indole-3-carbonitrilesContains carbonitrile groupDifferent heterocyclic core (indole vs. tetrahydrofuran)

Functional Group Comparison

The carbonitrile functionality in 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile shares similarities with carbonitrile groups in other bioactive compounds:

  • In indole-3-carbonitriles, the carbonitrile group contributes to the compounds' activity as DYRK1A enzyme inhibitors

  • The electron-withdrawing nature of the carbonitrile group likely influences the electron distribution and reactivity of the entire molecule

  • The nitrile group potentially serves as a metabolically stable bioisostere for carboxylic acids and other functional groups in drug design

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing optimized synthetic routes:

  • Stereoselective synthesis methods to access specific enantiomers

  • Green chemistry approaches using environmentally friendly reagents and conditions

  • Flow chemistry techniques for efficient scale-up and continuous production

  • Catalyst development for improved yield and selectivity

Biological Evaluation

Comprehensive biological screening would be valuable to determine:

  • Potential therapeutic applications in various disease models

  • Structure-activity relationships through systematic modifications of the core structure

  • Pharmacokinetic and pharmacodynamic profiles to assess drug-like properties

  • Mechanism of action studies if biological activity is confirmed

Material Science Applications

Beyond biological applications, exploration of physical properties could reveal potential uses in:

  • Organic electronics, given the presence of conjugated systems in the methoxyphenyl portion

  • Coordination chemistry, leveraging the nitrile group's ability to coordinate with metals

  • Polymer science, potentially as a monomer or modifier in specialized polymeric materials

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